

Spectroscopic Profile of H-Phe(3,5-DiF)-OH: A Technical Guide

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Compound of Interest

Compound Name: H-Phe(3,5-DiF)-OH

Cat. No.: B1582020

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(3,5-DiF)-OH, or 3,5-difluorophenylalanine, is a non-canonical amino acid that has garnered significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine can modulate the parent molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These alterations make **H-Phe(3,5-DiF)-OH** a valuable building block for creating peptides and proteins with enhanced biological activity and stability. Notably, it serves as a sensitive probe in ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic studies of biomolecules. This guide provides a comprehensive overview of the available spectroscopic data for **H-Phe(3,5-DiF)-OH** and outlines the experimental protocols for its characterization.

Molecular and Spectroscopic Overview

Property	Value	Source
Molecular Formula	$\text{C}_9\text{H}_9\text{F}_2\text{NO}_2$	--INVALID-LINK--
Molecular Weight	201.17 g/mol	--INVALID-LINK--
CAS Number	31105-91-6 (L-isomer)	--INVALID-LINK--
Exact Mass	201.06013485 Da	--INVALID-LINK--

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified spectra for the free amino acid **H-Phe(3,5-DiF)-OH** are not readily available in the public domain, the following tables summarize the expected chemical shifts based on data from closely related structures and general principles of NMR spectroscopy. The experimental protocols for obtaining such data are well-established.

^1H NMR (Proton NMR)

Expected Chemical Shifts in D_2O

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Notes
α -H	~3.9 - 4.2	Doublet of doublets (dd)	The chemical shift is influenced by the adjacent amino and carboxyl groups. Coupling to the two β -protons will result in a doublet of doublets.
β -H	~3.0 - 3.3	Multiplet (m)	These protons are diastereotopic and will appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the α -proton.
Aromatic H (2,6)	~6.8 - 7.1	Doublet (d) or Multiplet (m)	These protons are chemically equivalent and will likely appear as a doublet or multiplet due to coupling with the aromatic proton at position 4 and the fluorine atoms.
Aromatic H (4)	~6.6 - 6.9	Triplet of triplets (tt) or Multiplet (m)	This proton will be split by the two adjacent aromatic protons and the two meta fluorine atoms, resulting in a complex multiplet.

¹³C NMR (Carbon NMR)Expected Chemical Shifts in D₂O

Carbon Assignment	Expected Chemical Shift (ppm)	Notes
C=O (Carboxyl)	~170 - 175	The chemical shift of the carboxyl carbon is characteristic for amino acids.
C-F (Aromatic)	~160 - 165 (d, ¹ JCF ≈ 245 Hz)	The carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹ JCF) and appear as a doublet.
C-ipso (Aromatic)	~140 - 145	The carbon at the point of attachment of the side chain to the phenyl ring.
C-H (Aromatic)	~110 - 125	The chemical shifts of the aromatic carbons bearing protons are influenced by the electron-withdrawing fluorine atoms.
α-C	~55 - 60	The chemical shift of the alpha-carbon is typical for amino acids.
β-C	~35 - 40	The chemical shift of the beta-carbon.

¹⁹F NMR (Fluorine NMR)

Expected Chemical Shift

Fluorine Assignment	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic F (3,5)	-108 to -112	Singlet (s)	In a proton-decoupled ^{19}F NMR spectrum, the two equivalent fluorine atoms at the 3 and 5 positions of the phenyl ring are expected to appear as a singlet. The chemical shift is referenced to CFCl_3 .

Infrared (IR) Spectroscopy

An experimental IR spectrum for **H-Phe(3,5-DiF)-OH** is not publicly available. However, the spectrum is expected to be dominated by characteristic vibrations of the amino acid functional groups.

Expected Vibrational Frequencies

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
3000 - 3300	N-H stretch (amino group)	Medium
2500 - 3300	O-H stretch (carboxyl group)	Broad
~1700 - 1750	C=O stretch (carboxyl group)	Strong
~1580 - 1640	N-H bend (amino group)	Strong
~1400 - 1500	C-O-H bend (carboxyl group)	Medium
~1100 - 1300	C-F stretch (aromatic)	Strong

Mass Spectrometry (MS)

Expected Mass-to-Charge Ratios (m/z)

m/z	Ion	Notes
202.0680	$[M+H]^+$	The protonated molecular ion is expected to be the base peak in positive ion mode electrospray ionization (ESI).
200.0524	$[M-H]^-$	The deprotonated molecular ion is expected in negative ion mode ESI.
156.0774	$[M+H - HCOOH]^+$	A common fragmentation pathway for amino acids is the loss of formic acid (46.0055 Da). This is a hypothetical but likely fragment.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **H-Phe(3,5-DiF)-OH** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For accurate chemical shift referencing, an internal standard such as DSS or TMSP can be added.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with appropriate parameters for resolution and signal-to-noise ratio. This typically involves a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
- ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a multinuclear probe is necessary.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid-state analysis, prepare a KBr pellet by mixing a small amount of **H-Phe(3,5-DiF)-OH** with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}) with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

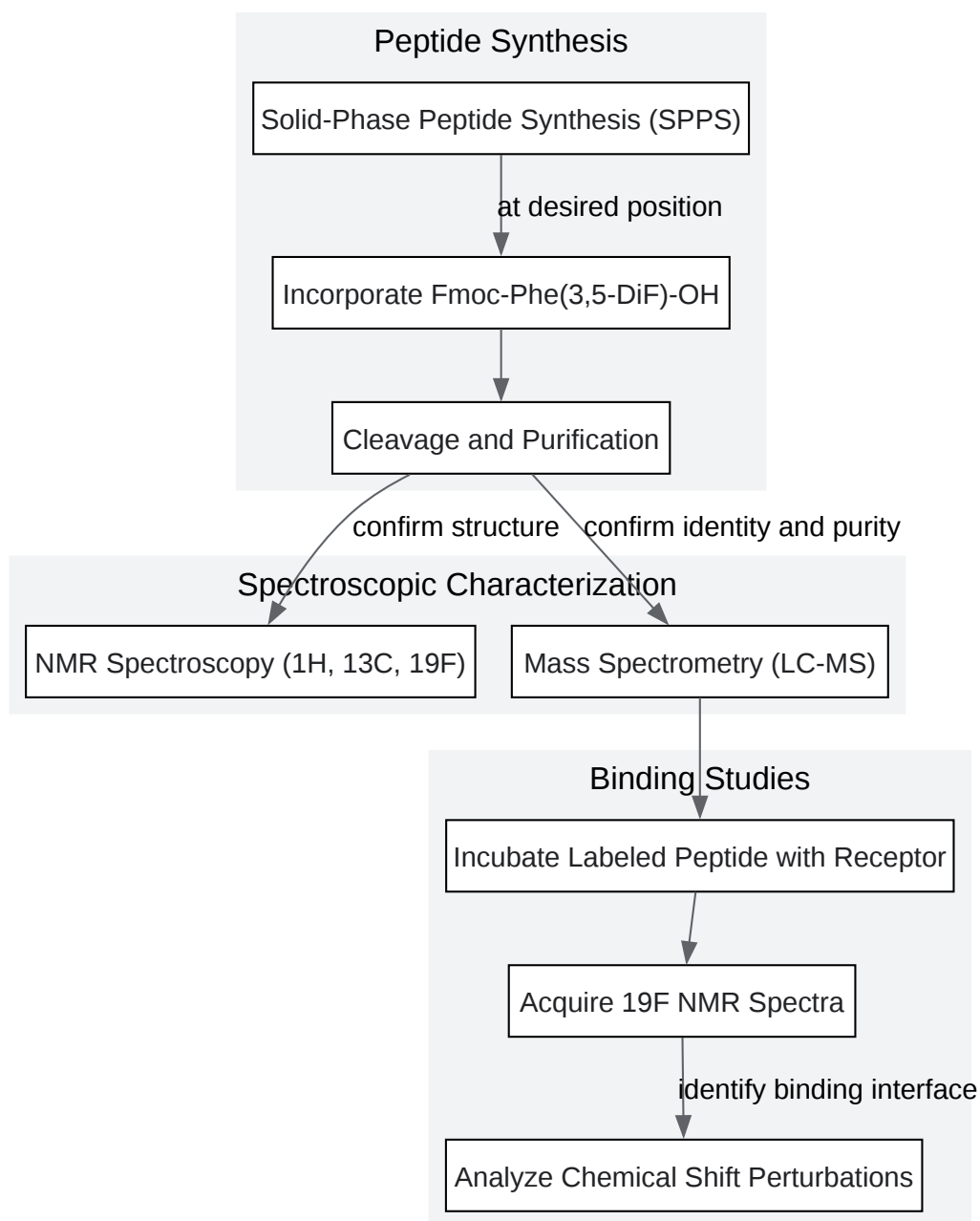
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **H-Phe(3,5-DiF)-OH** (e.g., 1-10 μM) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
- **Instrumentation:** Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- **Data Acquisition:** Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. For fragmentation analysis (MS/MS), select the precursor ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Application Workflow: Probing Peptide-Receptor Interactions

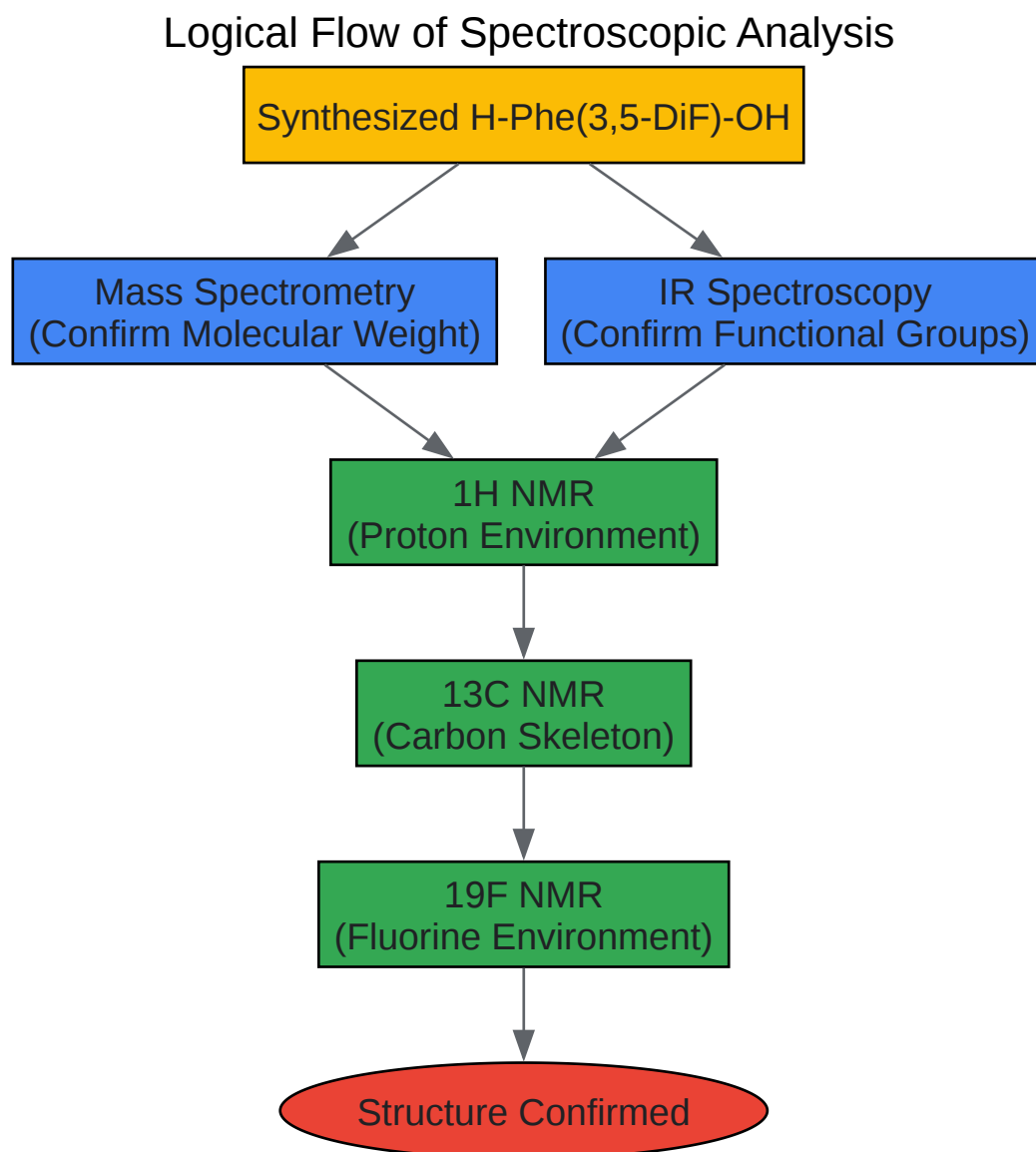
H-Phe(3,5-DiF)-OH is utilized to study peptide-receptor interactions, such as the binding of the thrombin receptor-tethered ligand peptide (SFLLRNP) to the thrombin receptor. The fluorine atoms serve as sensitive ^{19}F NMR probes to monitor conformational changes upon binding.

Workflow for Studying Peptide-Receptor Interactions using H-Phe(3,5-DiF)-OH

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and application of **H-Phe(3,5-DiF)-OH** labeled peptides.

Logical Pathway for Spectroscopic Analysis

The characterization of **H-Phe(3,5-DiF)-OH** follows a logical progression of spectroscopic techniques to confirm its structure and purity.



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Caption: The logical progression of spectroscopic techniques for the structural elucidation of **H-Phe(3,5-DiF)-OH**.

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